molecular formula C18H20N2O2 B2697607 N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide CAS No. 477870-49-8

N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2697607
CAS No.: 477870-49-8
M. Wt: 296.37
InChI Key: HDHCLVUUZQDQQP-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenylacetyl group and the cyclopentyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to changes in cellular function and signaling. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide analogs: Compounds with similar structures but different substituents.

    Other pyrrole derivatives: Compounds with a pyrrole ring but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(10-13-6-2-1-3-7-13)14-11-16(19-12-14)18(22)20-15-8-4-5-9-15/h1-3,6-7,11-12,15,19H,4-5,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHCLVUUZQDQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329986
Record name N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477870-49-8
Record name N-cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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